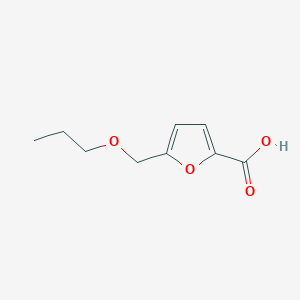

5-(Propoxymethyl)-2-furoic acid

CAS No.: 758721-16-3

Cat. No.: VC16266158

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 758721-16-3 |

|---|---|

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 5-(propoxymethyl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H12O4/c1-2-5-12-6-7-3-4-8(13-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |

| Standard InChI Key | ZRPJJPWUOMNAQO-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCC1=CC=C(O1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

5-(Propoxymethyl)-2-furoic acid (CAS: 758721-16-3 , 115215-91-3 ) belongs to the furan carboxylic acid family. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol . The compound features a furan ring substituted at the 5-position by a propoxymethyl group (-CH₂-O-C₃H₇) and a carboxylic acid group (-COOH) at the 2-position. The IUPAC name is 5-[(propoxymethyl)oxy]furan-2-carboxylic acid.

Physicochemical Properties

Limited experimental data exist for this compound, but analogous furoic acids provide insights:

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the carboxylic acid group .

-

Stability: Furan derivatives are generally sensitive to strong acids/bases and oxidizing agents .

-

Spectroscopic Data: UV-Vis absorption maxima for similar compounds (e.g., 5-hydroxymethyl-2-furoic acid) occur near 255 nm .

Synthesis and Catalytic Pathways

Direct Synthesis from Biomass Derivatives

A promising route involves the hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) using palladium-supported catalysts. In a study by , Pd/C catalysts achieved 94.5% yield of 5-methyl-2-furancarboxylic acid (MFA) at 30°C and 3.0 MPa H₂. Although this work focused on MFA, the methodology is adaptable to 5-(propoxymethyl)-2-furoic acid by modifying the alkylation step. The π–π interactions between HMFA and the carbon support enhance adsorption, facilitating selective C–OH bond cleavage .

Prodrug Design and Functionalization

Patent WO2018018035A1 discloses methods for synthesizing prodrugs of 5-hydroxymethylfurfural (HMF) derivatives. By protecting the hydroxyl group of HMF with propoxy methyl ethers, stable intermediates like 5-(propoxymethyl)-2-furoic acid are generated. These prodrugs improve pharmacokinetics by delaying hydrolysis until metabolic activation .

Applications in Pharmaceutical Research

Metabolic Pathway Inhibition

Structurally related compounds, such as 5-(tetradecyloxy)-2-furoic acid (TOFA), inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . TOFA suppresses cholangiocarcinoma growth by inducing apoptosis and cell-cycle arrest . While 5-(propoxymethyl)-2-furoic acid’s bioactivity remains understudied, its shorter alkyl chain may offer tunable ACC inhibition with reduced cytotoxicity.

Analytical Methods for Metabolite Detection

High-performance liquid chromatography (HPLC) with UV detection at 255 nm enables quantification of furoic acid metabolites in biological matrices . For 5-(propoxymethyl)-2-furoic acid, similar protocols could be optimized using ion-pair reagents like tetramethylammonium hydrogen sulfate .

Future Directions and Research Gaps

Green Synthesis Optimization

Developing solvent-free or water-based catalytic systems could enhance the sustainability of 5-(propoxymethyl)-2-furoic acid production. Bimetallic catalysts (e.g., Pd-Fe/C) may improve selectivity in hydrogenolysis reactions .

Mechanistic Studies

Elucidating the compound’s interaction with metabolic enzymes (e.g., ACC, cytochrome P450) will clarify its therapeutic potential. Computational modeling could predict binding affinities and guide structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume